
(1S,9R)-Exatecan (mesylate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,9R)-Exatecan (mesylate) is a derivative of the camptothecin family, known for its potent antitumor activity. This compound is a topoisomerase I inhibitor, which means it interferes with the DNA replication process in cancer cells, leading to cell death. The mesylate form enhances its solubility and stability, making it more effective for therapeutic use.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,9R)-Exatecan (mesylate) typically involves multiple steps, starting from camptothecin. The key steps include selective protection and deprotection of functional groups, introduction of the mesylate group, and purification processes. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of (1S,9R)-Exatecan (mesylate) involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This includes the use of high-performance liquid chromatography (HPLC) for purification and quality control. The process is designed to be scalable and cost-effective, ensuring consistent production of the compound for pharmaceutical use.
Análisis De Reacciones Químicas
Types of Reactions
(1S,9R)-Exatecan (mesylate) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: This involves replacing one functional group with another, which can be used to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while substitution reactions can yield a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
(1S,9R)-Exatecan (mesylate) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, it is used as a model compound to study the mechanisms of topoisomerase I inhibition and to develop new derivatives with improved properties.
Biology
In biological research, (1S,9R)-Exatecan (mesylate) is used to study the effects of topoisomerase I inhibition on cellular processes, including DNA replication and repair.
Medicine
In medicine, (1S,9R)-Exatecan (mesylate) is being investigated as a potential treatment for various types of cancer, including lung, breast, and ovarian cancers. Its ability to induce cell death in cancer cells makes it a promising candidate for chemotherapy.
Industry
In the pharmaceutical industry, (1S,9R)-Exatecan (mesylate) is used in the development of new anticancer drugs. Its stability and solubility make it an attractive compound for formulation into injectable therapies.
Mecanismo De Acción
The mechanism of action of (1S,9R)-Exatecan (mesylate) involves the inhibition of topoisomerase I, an enzyme that relaxes supercoiled DNA during replication. By binding to the topoisomerase I-DNA complex, (1S,9R)-Exatecan (mesylate) prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism targets rapidly dividing cancer cells, making it an effective anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (1S,9R)-Exatecan (mesylate) include other camptothecin derivatives such as irinotecan and topotecan. These compounds also inhibit topoisomerase I but differ in their chemical structure and pharmacokinetic properties.
Uniqueness
What sets (1S,9R)-Exatecan (mesylate) apart from other similar compounds is its enhanced solubility and stability due to the mesylate group. This modification improves its therapeutic efficacy and makes it more suitable for clinical use.
Conclusion
(1S,9R)-Exatecan (mesylate) is a potent topoisomerase I inhibitor with significant potential in cancer therapy. Its unique chemical properties and wide range of applications in scientific research make it a valuable compound in the fields of chemistry, biology, medicine, and industry. Continued research and development of (1S,9R)-Exatecan (mesylate) and its derivatives hold promise for the advancement of cancer treatment and other therapeutic areas.
Propiedades
Fórmula molecular |
C25H26FN3O7S |
|---|---|
Peso molecular |
531.6 g/mol |
Nombre IUPAC |
(10R,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid |
InChI |
InChI=1S/C24H22FN3O4.CH4O3S/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19;1-5(2,3)4/h6-7,16,31H,3-5,8-9,26H2,1-2H3;1H3,(H,2,3,4)/t16-,24+;/m0./s1 |
Clave InChI |
BICYDYDJHSBMFS-HCGKRMLVSA-N |
SMILES isomérico |
CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O |
SMILES canónico |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




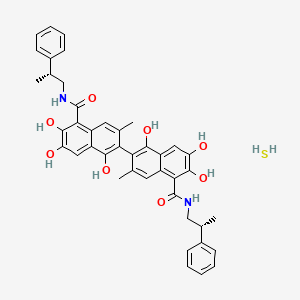
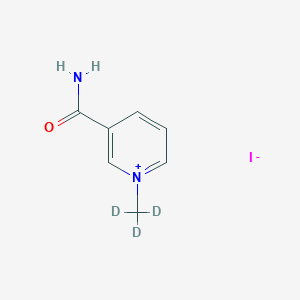
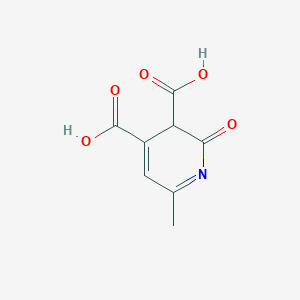
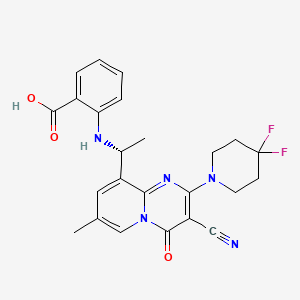
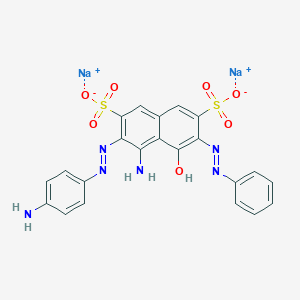
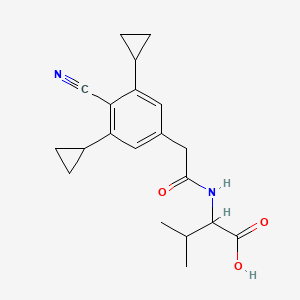
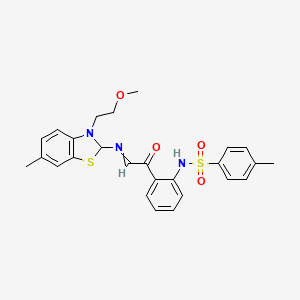
![Benzamide, N-(5,10,15,16-tetrahydro-5,10,15-trioxoanthra[2,1,9-mna]naphth[2,3-h]acridin-11-yl)-](/img/structure/B15136031.png)
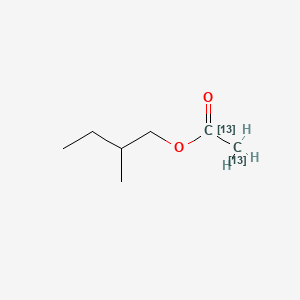
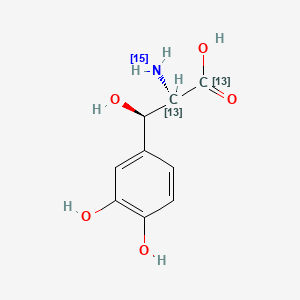
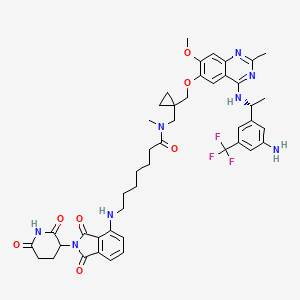
![5-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)pyrimidin-4-amine](/img/structure/B15136041.png)
